An In-Depth Technical Guide to 5-cyclopropyl-4-methyl-1,3-thiazole: Synthesis, Characterization, and Potential Applications
An In-Depth Technical Guide to 5-cyclopropyl-4-methyl-1,3-thiazole: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-cyclopropyl-4-methyl-1,3-thiazole (CAS 2694744-58-4), a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited specific literature on this exact molecule, this document presents a proposed synthetic pathway based on established chemical principles, namely the Hantzsch thiazole synthesis. Detailed, step-by-step experimental protocols for the synthesis of key precursors and the final compound are provided, along with a discussion of the underlying chemical logic. Furthermore, the potential biological significance and applications of this molecule are explored by drawing parallels with structurally related compounds that feature the pharmacologically important thiazole and cyclopropyl moieties. This guide is intended to serve as a valuable resource for researchers looking to synthesize and investigate this and similar molecules for therapeutic development.
Introduction: The Significance of Thiazole and Cyclopropyl Moieties in Drug Discovery
The 1,3-thiazole ring is a prominent scaffold in a multitude of clinically approved drugs, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure in medicinal chemistry.[3][4]
Similarly, the cyclopropyl group has emerged as a valuable substituent in modern drug design.[5] Its rigid, three-dimensional structure can enforce a specific conformation on a molecule, leading to enhanced binding affinity and potency.[6] The cyclopropyl moiety is also known to improve metabolic stability and other pharmacokinetic properties by virtue of its strong C-H bonds, which are less susceptible to oxidative metabolism.[7][8] The combination of a thiazole core with a cyclopropyl substituent in 5-cyclopropyl-4-methyl-1,3-thiazole suggests a molecule with potential for novel therapeutic applications.
Physicochemical Properties
A summary of the key physicochemical properties for 5-cyclopropyl-4-methyl-1,3-thiazole is presented in the table below.
| Property | Value |
| CAS Number | 2694744-58-4 |
| Molecular Formula | C₇H₉NS |
| Molecular Weight | 139.22 g/mol |
| IUPAC Name | 5-cyclopropyl-4-methyl-1,3-thiazole |
| Canonical SMILES | CC1=C(SC=N1)C2CC2 |
Proposed Synthesis Pathway: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives, involving the condensation of an α-haloketone with a thioamide.[9][10] This guide proposes a two-step synthetic route to 5-cyclopropyl-4-methyl-1,3-thiazole, commencing with the synthesis of the requisite cyclopropanethioamide.
Caption: Proposed two-step synthesis of 5-cyclopropyl-4-methyl-1,3-thiazole.
Step 1: Synthesis of Cyclopropanethioamide
The conversion of amides to their corresponding thioamides is a crucial transformation in this synthetic sequence. Lawesson's reagent is a mild and efficient thionating agent for this purpose.[11][12]
Reaction Mechanism: The thionation of an amide with Lawesson's reagent is believed to proceed through a Wittig-like mechanism. The dimeric Lawesson's reagent exists in equilibrium with a reactive monomeric dithiophosphine ylide. This monomer undergoes a [2+2] cycloaddition with the amide's carbonyl group to form a transient four-membered thiaoxaphosphetane intermediate. This intermediate then collapses through a cycloreversion, driven by the formation of a stable phosphorus-oxygen double bond, to yield the desired thioamide.[11]
Caption: Simplified mechanism of amide thionation using Lawesson's reagent.
Experimental Protocol:
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, combine cyclopropanecarboxamide (1.0 eq) and Lawesson's reagent (0.5 eq).
-
Solvent Addition: Add anhydrous toluene (4-5 mL per gram of amide) to the flask. The use of an anhydrous solvent is recommended to prevent unwanted side reactions.[11]
-
Reaction Conditions: Heat the reaction mixture to reflux under a nitrogen atmosphere.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amide is completely consumed. Reaction times can vary but are typically in the range of a few hours to overnight.[11]
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure cyclopropanethioamide.
-
Causality of Experimental Choices:
-
Anhydrous Conditions: Lawesson's reagent can react with water, so anhydrous conditions are crucial for optimal yield.
-
Reflux in Toluene: The thionation reaction generally requires elevated temperatures to proceed at a reasonable rate. Toluene is a suitable high-boiling, non-polar solvent for this transformation.
-
Stoichiometry: Using 0.5 equivalents of the dimeric Lawesson's reagent provides 1.0 equivalent of the active monomeric species required for the thionation of one equivalent of the amide.
Step 2: Hantzsch Thiazole Synthesis
With the cyclopropanethioamide in hand, the final step is the condensation with an appropriate α-haloketone, in this case, 3-chloro-2-butanone, to form the target thiazole ring.[9][10]
Reaction Mechanism: The Hantzsch synthesis begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone. Subsequent dehydration and loss of HX leads to the formation of the aromatic thiazole ring.[9][13]
Caption: Key steps in the Hantzsch synthesis of 5-cyclopropyl-4-methyl-1,3-thiazole.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve cyclopropanethioamide (1.0 eq) in ethanol.
-
Addition of α-Haloketone: To the stirred solution, add 3-chloro-2-butanone (1.0 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture with a mild base, such as an aqueous solution of sodium bicarbonate.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield 5-cyclopropyl-4-methyl-1,3-thiazole.
-
Causality of Experimental Choices:
-
Ethanol as Solvent: Ethanol is a common solvent for the Hantzsch synthesis as it effectively dissolves both the thioamide and the α-haloketone and is suitable for reflux conditions.
-
Reflux Conditions: The condensation and subsequent cyclization and dehydration steps are typically accelerated by heating.
-
Neutralization: The reaction can generate hydrohalic acid as a byproduct, which may protonate the product. Neutralization with a mild base facilitates product isolation.
Potential Biological Significance and Applications
While no specific biological data exists for 5-cyclopropyl-4-methyl-1,3-thiazole, its structural components suggest several potential areas of therapeutic interest.
-
Antimicrobial and Antifungal Activity: Thiazole derivatives are well-known for their broad-spectrum antimicrobial and antifungal properties.[1][3] The incorporation of a lipophilic cyclopropyl group may enhance cell membrane permeability and, consequently, antimicrobial potency.
-
Anticancer Activity: Numerous thiazole-containing compounds have demonstrated significant anticancer activity through various mechanisms, including kinase inhibition and disruption of microtubule polymerization.[2][14] The rigid cyclopropyl moiety could serve to orient the molecule within the active site of a target protein, potentially leading to high-affinity binding.
-
Anti-inflammatory Properties: The thiazole scaffold is also found in several anti-inflammatory agents.[14] The potential for 5-cyclopropyl-4-methyl-1,3-thiazole to modulate inflammatory pathways warrants investigation.
-
Neurological Applications: Certain thiazole derivatives have shown activity in the central nervous system.[14] The metabolic stability imparted by the cyclopropyl group could be advantageous for developing CNS-active drugs.[7]
The unique combination of the electronically versatile thiazole ring and the conformationally rigid and metabolically robust cyclopropyl group makes 5-cyclopropyl-4-methyl-1,3-thiazole a compelling candidate for screening in a variety of biological assays to uncover its therapeutic potential.
Conclusion
This technical guide has outlined a plausible and scientifically grounded approach to the synthesis and potential applications of 5-cyclopropyl-4-methyl-1,3-thiazole. By leveraging the well-established Hantzsch thiazole synthesis and the known properties of its constituent pharmacophores, this document provides a solid foundation for researchers to produce and investigate this novel compound. The detailed experimental protocols and the rationale behind them are intended to facilitate its synthesis in a laboratory setting. The exploration of this and structurally related molecules holds promise for the discovery of new therapeutic agents with improved efficacy and pharmacokinetic profiles.
References
-
Systematic Review On Thiazole And Its Applications. (n.d.). INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND MEDICAL RESEARCH. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]
- Google Patents. (1991). US5068428A - Process for the preparation of cyclopropanecarboxamide.
- A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences and Research.
- Shen, P.-X., Hu, L., & Yu, J.-Q. (2018). Pd(II)-catalyzed enantioselective C(sp3)-H arylation of free carboxylic acids. Journal of the American Chemical Society, 140(21), 6545–6549.
- Gagnon, A., Duplessis, M., & Fader, L. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA.
- An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
- Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. (n.d.).
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]
- Mechanochemical Synthesis of Thiolactams and Other Thioamides Using Lawesson's Reagent. (2022). SSRN.
- An overview of the synthesis, therapeutic potential and patents of thiazole deriv
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]
- An overview of the synthesis, therapeutic potential and patents of thiazole deriv
-
Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]
-
Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Retrieved from [Link]
- Google Patents. (1997). US5659081A - Process for the preparation of cyclopropanecarboxamide.
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (n.d.).
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
- Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds. (2022). CrystEngComm.
- Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (2014).
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
- Google Patents. (2012). CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.
- Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. (n.d.). PMC.
- Google Patents. (2003). WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
- Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. One moment, please... [dergi.fabad.org.tr]
- 3. kuey.net [kuey.net]
- 4. researchgate.net [researchgate.net]
- 5. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 6. scientificupdate.com [scientificupdate.com]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. synarchive.com [synarchive.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Lawesson's Reagent [organic-chemistry.org]
- 13. m.youtube.com [m.youtube.com]
- 14. sciencescholar.us [sciencescholar.us]
